molecular formula C17H14FNO5 B3461938 dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate

dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate

Cat. No.: B3461938
M. Wt: 331.29 g/mol
InChI Key: GDNJERQQZNFRJW-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorobenzoyl group attached to an aminoterephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate typically involves the following steps:

    Starting Materials: The synthesis begins with terephthalic acid and 3-fluorobenzoic acid.

    Esterification: Terephthalic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form dimethyl terephthalate.

    Amidation: Dimethyl terephthalate is then reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as ammonia or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The fluorobenzoyl group can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, influencing pathways involved in signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Lacks the fluorobenzoyl group, making it less reactive in certain chemical reactions.

    Dimethyl 2-aminoterephthalate: Similar structure but without the fluorine atom, affecting its chemical and biological properties.

    Dimethyl 2-[(4-fluorobenzoyl)amino]terephthalate: Similar but with the fluorine atom in a different position, which can influence its reactivity and interactions.

Uniqueness

Dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate is unique due to the specific positioning of the fluorine atom, which can significantly impact its chemical reactivity and biological activity. This positioning allows for selective interactions in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 2-[(3-fluorobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5/c1-23-16(21)11-6-7-13(17(22)24-2)14(9-11)19-15(20)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNJERQQZNFRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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